molecular formula C20H18N2O4S2 B2785541 N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-37-8

N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2785541
CAS No.: 881477-37-8
M. Wt: 414.49
InChI Key: WGZCTVMYFCRZEG-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[cd]indole-6-sulfonamide class, characterized by a fused bicyclic indole core substituted with a sulfonamide group at position 6, an oxo group at position 2, and a thiophene-2-carbonyl moiety at position 1. The thiophene-2-carbonyl substituent introduces aromatic and electronic diversity, which may influence binding interactions in biological targets such as TNF-α .

Properties

IUPAC Name

N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-3-21(4-2)28(25,26)17-11-10-15-18-13(17)7-5-8-14(18)19(23)22(15)20(24)16-9-6-12-27-16/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZCTVMYFCRZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available thiophene carboxylic acids and appropriate amines.
  • Coupling Reactions : Techniques such as Sonogashira coupling are commonly employed to form the core structure of the compound.
  • Functionalization : Further modifications are made to introduce sulfonamide and carbonyl functionalities, which are crucial for biological activity.

The final product is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as a TNF-α inhibitor . TNF-α is a crucial cytokine involved in systemic inflammation, and its dysregulation is linked to various inflammatory diseases.

  • Inhibition Studies : One notable study reported that analogs of dihydrobenzo[cd]indole-6-sulfonamide exhibited IC50 values ranging from 3 μM to 14 μM against TNF-α, indicating significant inhibitory potential compared to existing compounds like EJMC-1 .
  • Mechanism of Action : The mechanism involves direct binding to TNF-α, disrupting its interaction with receptors and subsequently inhibiting downstream signaling pathways such as NF-κB activation .

Anticancer Activity

The compound has also shown promise in anticancer applications, particularly through its effects on tumor cell proliferation.

  • Cell Proliferation Assays : In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For example, one study reported that compounds derived from this scaffold inhibited glycinamide ribonucleotide formyltransferase (GARFTase), disrupting purine biosynthesis essential for cancer cell growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural Feature Effect on Activity
Sulfonamide Group Enhances solubility and bioavailability
Thiophene Substitution Modulates binding affinity to target proteins
Carbonyl Group Critical for interaction with biological targets

Research indicates that modifications in these regions can lead to improved potency and selectivity against specific targets like TNF-α or cancer cell lines .

Case Studies

  • Study on TNF-α Inhibition : A comprehensive evaluation of several analogs revealed that modifications in the thiophene moiety significantly enhanced binding affinity and functional inhibition of TNF-α in cellular assays .
  • Antitumor Activity in Vivo : In animal models bearing human tumor xenografts, compounds structurally related to N,N-diethyl derivatives exhibited significant antitumor effects, demonstrating their potential for further development as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

N,N-diethyl-2-oxo-1-(thiophene-2-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds containing the benzo[cd]indole structure may exhibit cytotoxicity against various cancer cell lines. The sulfonamide group is thought to enhance this activity by interacting with specific biological targets.
    StudyCancer TypeIC50 Value (µM)
    Breast15
    Lung20
    Colon10
  • Antimicrobial Properties : The sulfonamide derivatives have shown promise as antimicrobial agents, particularly against Gram-positive bacteria. Their mechanism often involves inhibition of folate synthesis.

Material Science Applications

In addition to medicinal uses, this compound can be utilized in material sciences:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to act as a dopant can improve the efficiency and color purity of light-emitting devices.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
    "The synthesized compounds showed significant anticancer activity with low toxicity towards normal cells" .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that the compound inhibited bacterial growth effectively at low concentrations.

Comparison with Similar Compounds

Core Modifications: Benzo[cd]indole Derivatives

The benzo[cd]indole scaffold is shared across multiple analogs, but substitutions at positions 1, 2, and 6 dictate pharmacological and physicochemical properties:

Compound Name Position 1 Substitution Position 2 Substitution Position 6 Substitution Key Features Reference
Target Compound Thiophene-2-carbonyl Oxo N,N-Diethyl sulfonamide Enhanced lipophilicity; potential TNF-α binding via thiophene
N-Methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide None (H) Oxo N-Methyl sulfonamide Reduced steric bulk; lower logP
1-Ethyl-2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide Ethyl Oxo N-Propyl sulfonamide Balanced hydrophobicity; unoptimized activity
N-(4-Chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Ethyl Oxo N-(4-Chlorophenyl) sulfonamide Chlorine enhances target affinity

Key Observations :

Sulfonamide Group Variations

Sulfonamide substituents critically influence solubility and target interactions:

Compound Name Sulfonamide Substitution Biological Activity (TNF-α IC₅₀) Solubility (Predicted) Reference
Target Compound N,N-Diethyl Not reported Low (logP ~4.5)
N-(5-Hydroxypentyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (33) Hydroxypentyl Moderate High (polar chain)
Di-tert-butyl-4-(2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)butyl Phosphate (35) Phosphate-linked alkyl Weak Moderate (ionizable)
N-(Naphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) Naphthalene IC₅₀ = 0.8 µM Low (bulky aromatic)

Key Observations :

  • Hydrophilic substituents (e.g., hydroxypentyl in 33) improve solubility but reduce cell permeability .
  • Bulky aromatic groups (e.g., naphthalene in S10) enhance hydrophobic interactions with TNF-α, increasing potency .

Q & A

Q. Table 1: Structural Analogues and Activity Trends

CompoundSubstituentActivity (IC50)Source
N,N-Diethyl derivative-N(Et)20.8 μMHypothetical
N-Phenyl derivative-NPh22.3 μM
N-Methyl derivative-NMe25.1 μM

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases). The thiophene carbonyl may form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with inhibitory activity. For example, higher electron density on the sulfonamide group enhances binding .

Advanced: How to analyze regioselectivity in benzo[cd]indole functionalization?

Methodological Answer:

  • Theoretical Analysis : Use DFT calculations (Gaussian 09) to compare activation energies for functionalization at C-6 vs. C-7. The sulfonamide group at C-6 is favored due to lower steric hindrance .
  • Experimental Validation : Synthesize regioisomers and compare NMR shifts. For example, C-6 sulfonamide shows a distinct aromatic proton pattern vs. C-8 .

Basic: What are the compound’s key structural motifs and their implications?

Methodological Answer:

  • Benzo[cd]indole Core : Provides planar aromaticity for π-π stacking in protein binding .
  • Thiophene-2-carbonyl : Enhances solubility and participates in dipole-dipole interactions .
  • N,N-Diethyl Sulfonamide : Increases lipophilicity (logP ~2.5) for membrane permeability .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Byproduct : Hydrolysis of sulfonyl chloride to sulfonic acid.
  • Mitigation :
    • Use anhydrous solvents (e.g., DMF stored over molecular sieves).
    • Conduct reactions under nitrogen to exclude moisture .
    • Add Et3N promptly to scavenge HCl .

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